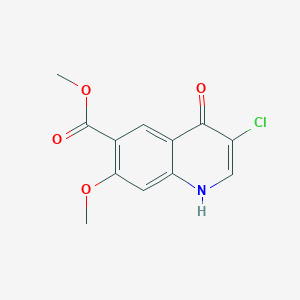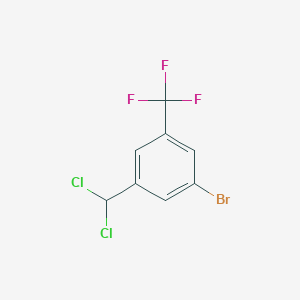
1-Bromo-3-(dichloromethyl)-5-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-(dichloromethyl)-5-(trifluoromethyl)benzene is an organic compound characterized by the presence of bromine, dichloromethyl, and trifluoromethyl groups attached to a benzene ring
Métodos De Preparación
The synthesis of 1-Bromo-3-(dichloromethyl)-5-(trifluoromethyl)benzene typically involves the bromination of 3-(dichloromethyl)-5-(trifluoromethyl)benzene. The reaction conditions often include the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform at a controlled temperature to ensure the selective bromination of the desired position on the benzene ring.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Análisis De Reacciones Químicas
1-Bromo-3-(dichloromethyl)-5-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide, alkoxide, or amine groups. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and ammonia.
Oxidation Reactions: The dichloromethyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding hydrocarbons or alcohols. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with a hydroxide ion would yield 3-(dichloromethyl)-5-(trifluoromethyl)phenol.
Aplicaciones Científicas De Investigación
1-Bromo-3-(dichloromethyl)-5-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block for the development of new materials and pharmaceuticals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions. Its bromine and trifluoromethyl groups are often used as probes in biochemical assays.
Industry: Used in the production of specialty chemicals and advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism by which 1-Bromo-3-(dichloromethyl)-5-(trifluoromethyl)benzene exerts its effects depends on its specific application. In biochemical studies, the compound may interact with enzymes or receptors through its bromine and trifluoromethyl groups, which can form strong halogen bonds with target molecules. These interactions can modulate the activity of the target proteins and influence various biological pathways.
Comparación Con Compuestos Similares
Similar compounds to 1-Bromo-3-(dichloromethyl)-5-(trifluoromethyl)benzene include:
1-Bromo-3-(trifluoromethyl)benzene: Lacks the dichloromethyl group, making it less reactive in certain substitution and oxidation reactions.
1-Bromo-3-(dichloromethyl)benzene: Does not have the trifluoromethyl group, which affects its chemical stability and reactivity.
1-Bromo-3-(trifluoromethoxy)benzene: Contains a trifluoromethoxy group instead of a trifluoromethyl group, leading to different electronic and steric properties.
The uniqueness of this compound lies in the combination of its substituents, which confer distinct chemical properties and reactivity patterns that are valuable in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C8H4BrCl2F3 |
|---|---|
Peso molecular |
307.92 g/mol |
Nombre IUPAC |
1-bromo-3-(dichloromethyl)-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H4BrCl2F3/c9-6-2-4(7(10)11)1-5(3-6)8(12,13)14/h1-3,7H |
Clave InChI |
HCKCBJKIZLUFTL-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1C(F)(F)F)Br)C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



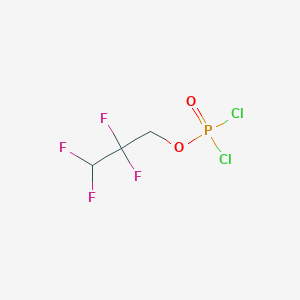
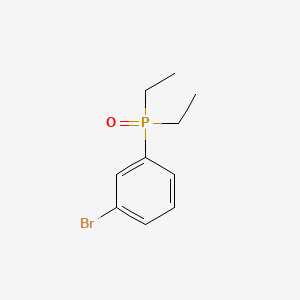
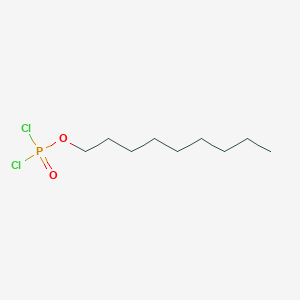

![Triisopropyl[(6-methyl-3,4-dihydro-1-naphthyl)oxy]silane](/img/structure/B13695828.png)

![5,6,8,9-Tetrahydrooxepino[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13695841.png)

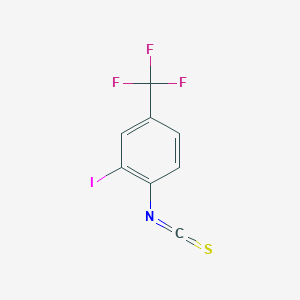
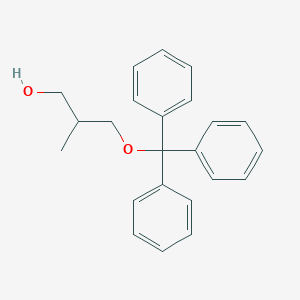
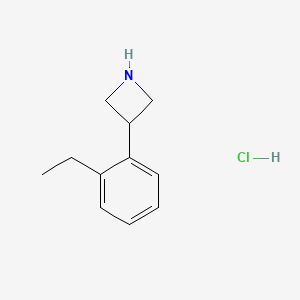
![6-(Bromomethyl)-7-fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13695858.png)
